Ballotinone

Description

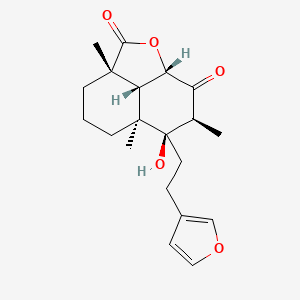

Structure

2D Structure

3D Structure

Properties

CAS No. |

61289-05-2 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1S,4S,8S,9R,10S,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,11-dione |

InChI |

InChI=1S/C20H26O5/c1-12-14(21)15-16-18(2,17(22)25-15)7-4-8-19(16,3)20(12,23)9-5-13-6-10-24-11-13/h6,10-12,15-16,23H,4-5,7-9H2,1-3H3/t12-,15-,16+,18+,19+,20-/m1/s1 |

InChI Key |

XOYLONZCXCRVKZ-XTDUBZMBSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C |

Canonical SMILES |

CC1C(=O)C2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of Ballotinone

Botanical Distribution within the Genus Ballota

The occurrence of ballotinone has been documented in several species of the Ballota genus. However, its prevalence and concentration can vary significantly among these species, indicating a degree of chemotaxonomic specificity.

Ballota nigra, commonly known as black horehound, is the most well-documented botanical source of this compound researchgate.netindexcopernicus.comwikipedia.orgherbapolonica.plijpmbs.comicm.edu.plhortus-medicus.ch. This perennial herb is native to the Mediterranean region, Europe, and parts of Central Asia wikipedia.org. Phytochemical investigations have consistently identified this compound as one of the characteristic diterpenoids present in this plant wikipedia.orgherbapolonica.plijpmbs.com. The presence of this compound, along with other diterpenoids like ballonigrin (B1629250) and ballotenol, contributes to the notable chemical profile of B. nigra wikipedia.org.

Beyond its primary association with B. nigra, this compound has also been identified in other species of the Ballota genus. Research has confirmed the presence of this compound in Ballota aucheri researchgate.net. While studies on Ballota undulata have detailed the presence of various other secondary metabolites, the specific identification of this compound in this species is less consistently reported in broad reviews researchgate.netwikipedia.org. The investigation into the full range of Ballota species containing this compound is an ongoing area of phytochemical research.

Table 1: Documented Occurrence of this compound in Ballota Species

| Species | This compound Presence |

| Ballota nigra | Predominantly Occurs |

| Ballota aucheri | Identified |

| Ballota undulata | Presence of other secondary metabolites documented; specific this compound presence less consistently reported. |

Methodologies for Crude Extract Preparation from Plant Material

The initial step in the isolation of this compound involves the preparation of a crude extract from the plant material, typically the aerial parts of the Ballota species. This process is designed to efficiently extract a broad range of secondary metabolites, including diterpenoids. A common method involves the use of organic solvents with varying polarities.

The dried and powdered plant material is subjected to extraction, often using a Soxhlet apparatus, with a solvent such as methanol (B129727) nih.gov. Maceration is another widely used technique, where the plant material is soaked in a solvent for an extended period, often with periodic agitation, to facilitate the dissolution of the desired compounds mdpi.com. Following the initial extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract nih.gov. This extract then serves as the starting material for the subsequent chromatographic purification steps.

Chromatographic Strategies for this compound Isolation

The purification of this compound from the crude plant extract relies on various chromatographic techniques that separate compounds based on their physical and chemical properties, such as polarity and affinity for the stationary phase.

Column chromatography is a fundamental technique for the separation and purification of compounds from a mixture uvm.eduorgchemboulder.comlibretexts.orgutoronto.ca. In the context of this compound isolation, silica (B1680970) gel is commonly employed as the stationary phase due to its ability to effectively separate compounds of varying polarities utoronto.ca. The crude extract is loaded onto the top of a column packed with silica gel, and a solvent or a gradient of solvents (the mobile phase) is passed through the column orgchemboulder.com.

The separation is based on the differential partitioning of the components of the extract between the stationary and mobile phases utoronto.ca. Less polar compounds tend to travel down the column more quickly with a non-polar mobile phase, while more polar compounds are retained more strongly by the polar silica gel. By systematically collecting fractions of the eluent and analyzing them, for example by thin-layer chromatography, the fractions containing this compound can be identified and combined for further purification.

Preparative Thin-Layer Chromatography (Prep-TLC) is another valuable technique for the purification of this compound, particularly for smaller sample sizes or as a final purification step rochester.eduresearchgate.netsorbtech.com. This method utilizes a glass plate coated with a thin layer of an adsorbent, such as silica gel, as the stationary phase silicycle.comlibretexts.org. The crude extract or a partially purified fraction is applied as a band near the bottom of the plate, which is then placed in a sealed chamber containing a suitable solvent system (mobile phase) silicycle.com.

As the solvent moves up the plate by capillary action, the components of the mixture separate into distinct bands based on their differential affinities for the stationary and mobile phases silicycle.com. After development, the bands can be visualized, often under UV light, and the band corresponding to this compound is scraped from the plate. The compound is then eluted from the adsorbent with an appropriate solvent to yield the purified this compound rochester.edu.

Table 2: Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase | Principle of Separation |

| Column Chromatography | Silica Gel | Differential partitioning of compounds based on polarity as they pass through a column. |

| Preparative Thin-Layer Chromatography (Prep-TLC) | Silica Gel | Separation of compounds into bands on a plate based on differential migration with a mobile phase. |

Structural Elucidation and Stereochemical Characterization of Ballotinone

Comparative Structural Analysis with Related Labdane (B1241275) Diterpenoids

The labdane diterpenoid family is characterized by a bicyclic core structure. Variations in oxidation patterns, stereochemistry, and substitution on this core give rise to a diverse array of natural products. Ballotinone (also known as 7-oxomarrubiin) and its relatives, ballonigrin (B1629250), ballonigrinone, ballotenol, and 7α-acetoxymarrubiin, all isolated from plants of the Ballota genus, provide a compelling case study in structural diversity. Their structural elucidation has been heavily reliant on spectroscopic techniques, particularly ¹H and ¹³C NMR, which allow for the precise mapping of their carbon and hydrogen frameworks.

A key feature distinguishing these compounds is the functionality at the C-7 position of the labdane skeleton. In this compound, this position is oxidized to a ketone, a feature that significantly influences the chemical shifts of neighboring protons and carbons in its NMR spectra.

Detailed Research Findings

The structural determination of these compounds has been the subject of detailed phytochemical investigations. For instance, the structure of this compound was unequivocally established as 7-oxomarrubiin through comprehensive analysis of its spectroscopic data. Similarly, the stereochemistry of related compounds like ballonigrin lactone A has been determined through a combination of experimental NMR data and computational methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts and optical rotation. nih.govacs.org This integrated approach has become a powerful tool in assigning the absolute configuration of complex natural products.

The analysis of ¹H and ¹³C NMR data is central to the comparative structural analysis. The chemical shifts provide information about the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal the connectivity and dihedral angles between protons, offering insights into the molecule's stereochemistry.

Below are interactive data tables summarizing the key structural differences and a comparison of the reported ¹³C NMR chemical shifts for selected carbons in this compound and its related compounds. Due to the limited availability of complete and directly comparable NMR data sets in single literature sources for all the listed compounds, the following tables are compiled from various studies and may serve as a representative comparison.

Table 1: Key Structural Differences among this compound and Related Labdane Diterpenoids

| Compound | Key Functional Group at C-7 | Other Distinguishing Features |

| This compound | Ketone (C=O) | Also known as 7-oxomarrubiin |

| Ballonigrin | Hydroxyl (-OH) | Often exists as a lactone |

| Ballonigrinone | Ketone (C=O) | Structurally similar to this compound |

| Ballotenol | Hydroxyl (-OH) | Specific stereochemistry at various centers |

| 7α-Acetoxymarrubiin | α-Acetoxy (-OAc) | An acetyl group at the C-7 position |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ in ppm) for Selected Carbons

Note: The following data is illustrative and compiled from various sources. Direct comparison should be made with caution due to potential differences in experimental conditions (e.g., solvent).

| Carbon | This compound (7-oxomarrubiin) | Ballonigrin Lactone A (representative of Ballonigrin) nih.gov | Ballonigrinone (representative) | Ballotenol (representative) | 7α-Acetoxymarrubiin (representative) |

| C-6 | ~70-75 | 72.3 | ~70-75 | ~70-75 | ~70-75 |

| C-7 | ~210 | 76.8 | ~210 | ~75-80 | ~75-80 (with acetate (B1210297) carbonyl ~170) |

| C-8 | ~50-55 | 41.8 | ~50-55 | ~50-55 | ~50-55 |

| C-9 | ~75-80 | 76.5 | ~75-80 | ~75-80 | ~75-80 |

| C-17 (Methyl) | ~20-25 | 16.3 | ~20-25 | ~20-25 | ~20-25 |

| C-18 (Methyl) | ~15-20 | 17.6 | ~15-20 | ~15-20 | ~15-20 |

| C-20 (Methyl) | ~15-20 | 22.3 | ~15-20 | ~15-20 | ~15-20 |

The most striking difference in the ¹³C NMR data is the chemical shift of C-7. In this compound and ballonigrinone, the presence of the ketone group deshields the C-7 carbon, shifting its resonance significantly downfield to approximately 210 ppm. In contrast, when a hydroxyl or acetoxy group is present at C-7, as in ballonigrin, ballotenol, and 7α-acetoxymarrubiin, the C-7 carbon is shielded and resonates at a much higher field, typically in the range of 70-80 ppm. The acetoxy group in 7α-acetoxymarrubiin would also show a characteristic carbonyl signal for the acetate group around 170 ppm.

These comparative spectroscopic data are instrumental in the rapid identification and structural differentiation of new and known labdane diterpenoids isolated from natural sources, contributing to the broader understanding of the chemical diversity within this important class of compounds.

Biosynthetic Pathways of Ballotinone

Elucidation of Diterpene Precursor Molecules

The biosynthesis of all diterpenoids, including ballotinone, begins with simple five-carbon building blocks that are assembled into a 20-carbon precursor. jmb.or.kr

Isoprenoid Units and the Non-Mevalonate Pathway The fundamental precursors for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). jmb.or.kr Plants utilize two distinct pathways to synthesize these units: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP), or non-mevalonate, pathway in the plastids. nih.gov

Studies on the closely related and biosynthetically antecedent compound, marrubiin (B191795), in Marrubium vulgare (Lamiaceae), have provided critical insights. nih.govportlandpress.comnih.gov Through isotopic labeling experiments using [1-¹³C]glucose, researchers have demonstrated that the biosynthesis of marrubiin's isoprenic units occurs via the non-mevalonate (MEP) pathway. nih.govportlandpress.commdpi.com This finding was significant because while the MVA pathway was confirmed for sterol biosynthesis in the same plant, the diterpene marrubiin clearly originated from the alternative MEP pathway. nih.govnih.gov This labeling pattern is consistent with a pathway involving triose phosphates, a hallmark of MEP-derived isoprenoids. nih.govportlandpress.com

The Universal Diterpene Precursor: GGPP IPP and DMAPP, generated via the MEP pathway, are subsequently condensed to form the universal precursor for all diterpenes: (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). jmb.or.krnih.govmdpi.comnih.gov This 20-carbon molecule serves as the linear substrate upon which a cascade of cyclization reactions is initiated to form the diverse array of diterpene skeletons. nih.govresearchgate.net The formation of GGPP is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), which sequentially adds three molecules of IPP to one molecule of DMAPP. jmb.or.kr Given that this compound is a derivative of marrubiin, its biosynthesis likewise proceeds from GGPP originating from the MEP pathway.

Table 1: Precursor Molecules in this compound Biosynthesis

| Precursor Molecule | Abbreviation | Role in Pathway | Originating Pathway | Citation |

|---|---|---|---|---|

| Isopentenyl Pyrophosphate | IPP | C5 Isoprenoid Building Block | Non-Mevalonate (MEP) Pathway | jmb.or.krnih.gov |

| Dimethylallyl Pyrophosphate | DMAPP | C5 Isoprenoid Building Block / Starter Unit | Non-Mevalonate (MEP) Pathway | jmb.or.kr |

| Geranylgeranyl Diphosphate | GGPP | Universal C20 Diterpene Precursor | Condensation of IPP and DMAPP | nih.govmdpi.comresearchgate.net |

Proposed Enzymatic Steps in the Labdane (B1241275) Biosynthetic Route

The transformation of the linear GGPP molecule into the complex, cyclic structure of this compound is orchestrated by a series of specialized enzymes. The biosynthesis of labdane-related diterpenoids is generally understood as a modular process involving distinct classes of enzymes. researchgate.net

Module 1: Diterpene Synthases (diTPSs) The initial and most critical steps are catalyzed by diterpene synthases (diTPSs), which create the foundational carbon skeleton. researchgate.net In angiosperms, this is typically a two-step process involving two different classes of diTPS. nih.gov

Class II diTPS (Copalyl Diphosphate Synthase - CPS): The biosynthesis begins when a Class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic (two-ring) intermediate known as a labdadienyl/copalyl diphosphate (CPP). nih.govresearchgate.netnih.gov For marrubiin biosynthesis in Marrubium vulgare, a specific enzyme, peregrinol (B1240592) diphosphate synthase (MvCPS1), converts GGPP into the specialized intermediate peregrinol diphosphate. mdpi.comresearchgate.netuniprot.org This intermediate already contains the characteristic C-9 hydroxyl group found in marrubiin and, subsequently, this compound. mdpi.com

Class I diTPS (Kaurene Synthase-Like - KSL): Following the initial cyclization, a Class I diTPS acts on the CPP intermediate. nih.gov These enzymes catalyze the ionization of the diphosphate moiety, leading to further cyclizations and rearrangements. researchgate.net In the marrubiin pathway, the enzyme MvELS (9,13-epoxylabd-14-ene synthase) is proposed to convert peregrinol diphosphate into 9,13-epoxy-labd-14-ene, a key step in forming the tetrahydrofuran (B95107) and furan (B31954) rings characteristic of the marrubiin family. researchgate.netmdpi.com

Module 2 & 3: Tailoring Enzymes After the core labdane skeleton is formed, it undergoes a series of oxidative modifications, often referred to as "tailoring" reactions, catalyzed primarily by Cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.netmdpi.com

Formation of Marrubiin: Multiple oxidative steps are required to convert the diterpene olefin scaffold into marrubiin. It is hypothesized that various CYPs catalyze position-specific hydroxylations and subsequent reactions to form the lactone ring of premarrubiin (B1194150), which is the direct precursor to marrubiin. researchgate.netmdpi.com One candidate enzyme identified in M. vulgare is CYP71AU87, which may be involved in these modifications. researchgate.net Marrubiin itself is formed from premarrubiin through the opening of an epoxide ring. mdpi.com

Final Oxidation to this compound: this compound is structurally defined as 7-oxomarrubiin. Therefore, the final step in its biosynthesis is the oxidation of the C-7 hydroxyl group of marrubiin to a ketone. This transformation is likely catalyzed by a specific dehydrogenase or a Cytochrome P450 enzyme, although the exact enzyme responsible for this final step has not yet been characterized.

Table 2: Proposed Enzymatic Steps in this compound Biosynthesis

| Step | Enzyme Class | Specific Enzyme (example) | Substrate | Product | Citation |

|---|---|---|---|---|---|

| 1. Bicyclization | Class II diTPS | Peregrinol diphosphate synthase (MvCPS1) | GGPP | Peregrinol Diphosphate | mdpi.comresearchgate.netuniprot.org |

| 2. Further Cyclization/Rearrangement | Class I diTPS | 9,13-epoxylabd-14-ene synthase (MvELS) | Peregrinol Diphosphate | 9,13-epoxy-labd-14-ene | researchgate.netmdpi.com |

| 3. Oxidative Modifications | Cytochrome P450s (CYPs) | e.g., CYP71AU87 | Diterpene Olefin Scaffold | Marrubiin (via Premarrubiin) | researchgate.netmdpi.com |

| 4. Final Oxidation | Oxidase/Dehydrogenase (likely a CYP) | Unknown | Marrubiin | This compound (7-oxomarrubiin) |

Comparative Analysis of Biosynthetic Origins within Ballota Species and Other Lamiaceae

The Lamiaceae (mint) family is a rich source of labdane-related diterpenoids, but different genera have evolved distinct branches of this biosynthetic pathway to produce their characteristic compounds. nih.govacgpubs.orgresearchgate.net

Common Ancestry in Diterpenoid Synthesis The general blueprint for labdane-related diterpenoid biosynthesis is conserved across many Lamiaceae species, including Ballota, Marrubium, Salvia, and Coleus. nih.govnih.gov This common pathway begins with GGPP, which is cyclized by a Class II diTPS to a copalyl diphosphate (CPP) intermediate, followed by further modification by a Class I diTPS. nih.govnih.gov The use of the plastidial MEP pathway for synthesizing the initial IPP and DMAPP precursors is also a shared feature for these specialized diterpenoids. nih.govnih.gov

Divergence of Pathways The critical point of divergence occurs after the formation of the initial bicyclic CPP intermediate. While the enzymes are related, their specific functions lead to different molecular scaffolds that serve as precursors for distinct classes of diterpenoids.

Ballota and Marrubium: These closely related genera (both in the Marrubieae tribe) specialize in the production of marrubiin and its derivatives. mdpi.com this compound is found in Ballota species, while marrubiin is the signature compound of Marrubium vulgare. mdpi.comnih.gov Their biosynthetic pathway proceeds through the unique intermediate peregrinol diphosphate, leading to the marrubiin skeleton. mdpi.comresearchgate.net

Salvia and Rosmarinus: In contrast, many species of Salvia (sage) and Rosmarinus (rosemary) utilize their Class I and II diTPSs to produce miltiradiene (B1257523) from (+)-copalyl diphosphate. researchgate.net Miltiradiene is the central precursor for the biosynthesis of medicinally important compounds such as the tanshinones (in Salvia miltiorrhiza) and carnosic acid (in Salvia and Rosmarinus species). nih.govresearchgate.net

Coleus forskohlii: This species produces forskolin (B1673556), another labdane diterpenoid with significant pharmacological value. Its biosynthesis also follows the Class II / Class I diTPS model but produces a different intermediate, 13R-manoyl oxide, which is then extensively decorated by CYP enzymes. jmb.or.kr

This demonstrates a pattern of gene duplication and neofunctionalization within the Lamiaceae diTPS gene family, allowing different genera to evolve unique biosynthetic capabilities from a common ancestral pathway. nih.gov The pathway leading to this compound in Ballota is therefore a specific branch of labdane biosynthesis, closely allied with that in Marrubium, but distinct from the pathways leading to tanshinones, carnosic acid, or forskolin found in other prominent members of the mint family.

Table 3: Comparative Biosynthesis of Labdane Diterpenoids in Lamiaceae

| Feature | Ballota / Marrubium | Salvia / Rosmarinus | Coleus | Citation |

|---|---|---|---|---|

| Primary Precursor | GGPP (from MEP pathway) | GGPP (from MEP pathway) | GGPP (from MEP pathway) | nih.govnih.gov |

| Key Diterpene Intermediate | Peregrinol Diphosphate → Marrubiin | (+)-CPP → Miltiradiene | (+)-CPP → 13R-Manoyl Oxide | jmb.or.krnih.govmdpi.comresearchgate.net |

| Major Final Products | Marrubiin, this compound | Tanshinones, Carnosic Acid | Forskolin | jmb.or.krnih.govmdpi.com |

| Enzyme Homology | Pathways utilize homologous Class I and Class II diterpene synthases (diTPS) and Cytochrome P450s (CYPs) that have undergone neofunctionalization. | nih.gov |

Chemical Synthesis and Derivatization Studies of Ballotinone

Strategies for Partial or Total Synthesis of Labdane (B1241275) Diterpenoids Relevant to Ballotinone

As of now, a dedicated total synthesis of this compound itself has not been extensively reported in the literature. However, the total syntheses of other structurally related labdane diterpenoids, such as hispanolone (B98741) and marrubiin (B191795), have been accomplished, and these routes provide a blueprint for potential strategies to construct the this compound framework.

Labdane diterpenoids are characterized by a bicyclic decalin core with a side chain at the C9 position. nih.gov Synthetic strategies must therefore address the stereocontrolled construction of this core and the subsequent installation and elaboration of the side chain.

Synthesis from Chiral Pool Precursors: A common and effective approach is to start from readily available chiral molecules. For instance, the total synthesis of hispanolone, a furolabdane diterpene, has been achieved starting from (R)-carvone. researchgate.net This multi-step process involves the construction of the decalin ring system followed by the addition of the furan-containing side chain. researchgate.netsci-hub.se Another key starting material for labdane diterpenoids is the Wieland-Miescher ketone, which provides a pre-formed bicyclic system that can be elaborated further. researchgate.net

Convergent Strategies: The synthesis of marrubiin and related lactones has been achieved through a convergent approach where different fragments of the molecule are synthesized separately and then joined. nih.gov A key step in one such synthesis was a Pauson-Khand reaction to construct a cyclopentenone, which was then oxidatively cleaved to form the characteristic lactone ring found in many labdanes. nih.gov The side chain was installed via an epoxide-opening reaction, demonstrating a versatile method for side-chain elongation. nih.gov

These established synthetic routes to complex labdane diterpenes demonstrate the feasibility of applying similar methodologies, such as using chiral building blocks like (R)-carvone or employing powerful cyclization and fragment-coupling reactions, to achieve a total synthesis of this compound.

Semi-Synthetic Modifications of this compound and Analog Generation

Semi-synthesis, which involves the chemical modification of a naturally isolated compound, is a powerful tool for generating structural analogs for biological testing. For this compound, this approach has focused on creating derivatives with varied hydroxylation patterns, which can significantly influence biological activity.

The oxidation of related labdane diterpenoids provides insight into potential modifications for this compound. For example, the oxidation of hispanolone using oxodiperoxymolybdenum-pyridine-hexamethylphosphoric triamide (MoOPH) yields multiple hydroxylated products. sci-hub.se Similarly, oxidation with manganese(III) acetate (B1210297) can introduce acetoxy groups that can be subsequently hydrolyzed to hydroxyl groups. sci-hub.seresearchgate.net These methods represent viable pathways for generating novel this compound analogs.

| Parent Compound | Modification Type | Resulting Analog(s) | Source / Method | Reference(s) |

| This compound | Hydroxylation | 3-hydroxythis compound | Isolated from Ballota undulata | researchgate.net, thieme-connect.com, researchgate.net |

| Hispanolone | Oxidation (MoOPH) | Hydroxylated hispanolone derivatives | Laboratory Synthesis | sci-hub.se |

| Hispanolone | Oxidation (Mn(III) acetate) | Acetoxylated hispanolone derivatives | Laboratory Synthesis | researchgate.net, sci-hub.se |

| Hispanolone | Michael Addition | 9α-cyano-15,16-epoxy-7β-hydroxylabda-13(16),14-dien-6-one | Laboratory Synthesis | researchgate.net |

One of the key known analogs of this compound is 3-hydroxythis compound. This compound was not generated via semi-synthesis from this compound but was co-isolated with it from the plant Ballota undulata. thieme-connect.comresearchgate.net The structure of 3-hydroxythis compound was established through extensive spectroscopic analysis, primarily using advanced nuclear magnetic resonance (NMR) techniques. researchgate.net

The structural elucidation involved a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra based on two-dimensional correlation experiments such as ¹H-¹H COSY, HSQC, and HMBC. researchgate.net The discovery of this naturally hydroxylated analog confirms that modification at the C-3 position of the labdane skeleton is a viable strategy for generating new derivatives.

Investigation of this compound's Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by its functional groups, which include a ketone, a lactone, and a furan (B31954) ring within its labdane diterpenoid structure. While specific reactivity studies on this compound are limited, the chemical behavior of the closely related diterpenoid hispanolone offers significant predictive insights.

Hispanolone, which shares the core labdane structure, has been shown to undergo several types of chemical transformations:

Michael Addition: The α,β-unsaturated ketone system present in related structures is susceptible to Michael addition reactions. For instance, hispanolone reacts with cyanide to form a cyano-adduct. researchgate.net This suggests that the enone moiety in this compound could be a site for similar conjugate additions.

Oxidation: As mentioned previously, the labdane skeleton can be oxidized at various positions. The oxidation of hispanolone with reagents like Mn(III) acetate leads to α'-acetoxyenones. sci-hub.seresearchgate.net This reactivity highlights the potential to introduce new functional groups on the A-ring of this compound.

Rearrangements and Transformations: The reaction of hispanolone with iodine in refluxing benzene (B151609) has been reported to cause a structural transformation, underscoring the potential for skeletal rearrangements under certain conditions. sci-hub.se Photochemical reactions, such as the Norrish type I reaction observed with hispanolone, also represent a potential transformation pathway for this compound under UV light. sci-hub.se

These examples from related compounds suggest that this compound possesses multiple reactive sites, offering a range of possibilities for chemical transformations to generate novel derivatives and probe its chemical properties further.

Mechanistic Investigations of Ballotinone S Biological Activities

Molecular Target Identification and Interaction Mechanisms

At the core of Ballotinone's biological action is its ability to interact with specific protein targets, influencing their function. Computational and in vitro studies have provided initial insights into these interactions.

Protein Binding Affinity and Docking Studies

Human Papillomavirus (HPV) E6 Protein: Molecular docking studies have identified this compound as a potential inhibitor of the Human Papillomavirus (HPV) E6 oncoprotein, a key player in the development of cervical cancer. rjptonline.org The E6 protein promotes the degradation of the tumor suppressor protein p53. mdpi.com Computational analyses revealed that this compound exhibits a strong binding affinity for the HPV 16 E6 protein, with a notable binding energy of -12.0691 Kcal/mol. rjptonline.org This interaction is stabilized by the formation of hydrogen bonds with the amino acid residues Leu 45 and Glu 120 within the E6 protein's active site. rjptonline.org By binding to this site, this compound is predicted to disrupt the interaction between the E6 protein and p53, potentially inhibiting the degradation of the latter and thus impeding tumor growth. rjptonline.org

Human Estrogen Receptor (ER): The Human Estrogen Receptor is another protein target that has been investigated in relation to this compound. researchgate.net Molecular docking simulations have been employed to explore the binding of various phytochemicals to the estrogen receptor. researchgate.netnih.govcabidigitallibrary.orgmdpi.com While specific binding energy values for this compound with the Human Estrogen Receptor were not detailed in the provided search results, the context of these studies suggests that compounds like this compound are being evaluated for their potential to modulate estrogen receptor activity. researchgate.net The general principle of these docking studies is to identify compounds that can fit into the ligand-binding domain of the receptor, which can lead to either agonistic or antagonistic effects. plos.org

Table 1: Molecular Docking of this compound with Protein Targets

| Target Protein | Predicted Binding Energy (Kcal/mol) | Interacting Residues | Potential Effect |

|---|---|---|---|

| HPV 16 E6 Protein | -12.0691 rjptonline.org | Leu 45, Glu 120 rjptonline.org | Disruption of p53-E6 interaction rjptonline.org |

| Human Estrogen Receptor | Data not available | Data not available | Modulation of receptor activity researchgate.net |

Enzyme Modulation Mechanisms

This compound and related compounds have been investigated for their ability to modulate the activity of several key enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.orgcdc.gov This class of inhibitors can be reversible or irreversible. nih.gov The mechanism often involves the inhibitor binding to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. wikipedia.orgresearchgate.net While specific kinetic studies on this compound's inhibition of AChE and BChE are not detailed in the provided results, the investigation of plant-derived compounds as cholinesterase inhibitors is a significant area of research for conditions like Alzheimer's disease. dergipark.org.tr The inhibition kinetics of these enzymes are often complex, with possibilities of competitive, non-competitive, or mixed-type inhibition. nih.govnih.gov

Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin. researchgate.netmdpi.commdpi.com Inhibitors of tyrosinase are of interest for applications in cosmetics and medicine to address hyperpigmentation. mdpi.com The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors by binding to the enzyme's active site, while others may act non-competitively. nih.gov Some inhibitors function by chelating the copper ions essential for the enzyme's catalytic activity. nih.gov Docking studies are often used to predict how potential inhibitors interact with the tyrosinase active site, preventing the substrate from binding. mdpi.comnews-medical.net

Cellular Pathway Interrogations

Beyond direct protein interactions, the biological effects of this compound are also understood by examining its influence on broader cellular pathways.

Mechanisms of Antioxidant Action

This compound is recognized for its antioxidant properties, which are attributed to several mechanisms. Antioxidants can act by directly scavenging free radicals, inhibiting enzymes that produce reactive oxygen species (ROS), or boosting the expression and activity of endogenous antioxidant enzymes. nih.govantiox.org

Free Radical Scavenging: One of the primary mechanisms of antioxidant activity is the direct neutralization of free radicals. mdpi.comnih.gov Compounds with phenolic structures, like many phytochemicals, are effective free radical scavengers because they can donate a hydrogen atom to a radical, thereby stabilizing it. researchgate.netnih.gov The effectiveness of a compound as a free radical scavenger is often assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. protocols.iomdpi.com This activity is concentration-dependent, with higher concentrations generally leading to greater scavenging. researchgate.net

Reactive Oxygen Species (ROS) Inhibition and Enzyme Upregulation: Antioxidants can also exert their effects by modulating cellular enzyme activity. nih.gov This can involve the inhibition of enzymes that generate ROS, such as xanthine (B1682287) oxidase. nih.gov Conversely, some antioxidants can enhance the body's own defense mechanisms by upregulating the activity of protective enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govnih.govmdpi.com These enzymes play a crucial role in detoxifying reactive oxygen species. nih.gov

Mechanisms of Antimicrobial Activity

The antimicrobial properties of compounds like this compound are often linked to their ability to compromise the integrity of microbial cells.

Membrane Disruption: A common mechanism of antimicrobial action is the disruption of the bacterial cell membrane. mdpi.comnih.gov Many antimicrobial compounds are cationic and amphipathic, allowing them to interact with the negatively charged components of bacterial membranes. nih.govwikipedia.org This interaction can lead to the formation of pores or a general destabilization of the membrane, causing leakage of essential cellular contents and ultimately leading to cell death. mdpi.comwikipedia.org The hydrophobic portions of these molecules can insert into the lipid bilayer, further disrupting its structure and function. wikipedia.org This mechanism is a key strategy for overcoming antibiotic resistance, as it targets a fundamental component of the bacterial cell. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Computational Approaches to SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)

Computational methods, particularly molecular docking, have been instrumental in predicting the molecular targets of this compound and elucidating the structural basis of its activity. These in silico techniques allow for the simulation of the interaction between a ligand, such as this compound, and a target protein at the atomic level.

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding affinity of this compound with several key protein targets implicated in various diseases.

One notable study focused on the interaction between this compound and the E6 oncoprotein of the Human Papillomavirus (HPV). frontiersin.orgnih.govtandfonline.comresearchgate.net The E6 protein is a critical factor in the development of cervical cancer as it promotes the degradation of the tumor suppressor protein p53. frontiersin.org In this in silico investigation, this compound was docked into the active site of the HPV 16 E6 protein. The results revealed a strong binding affinity, with a reported binding energy of -12.0691 kcal/mol. nih.govresearchgate.net This suggests that this compound has the potential to inhibit the activity of the E6 protein, thereby representing a promising avenue for the development of anti-cervical cancer agents. nih.gov

Another computational screening explored the binding of phytochemicals from Ballota nigra, including this compound, to the Human Estrogen Receptor (ER). nih.gov The estrogen receptor is a key target in the treatment of hormone-dependent breast cancers. The docking studies indicated that this compound exhibited a favorable binding energy with the active site of the Human Estrogen Receptor, suggesting its potential as an inhibitor for the treatment of breast cancer. nih.gov

The following table summarizes the reported molecular docking findings for this compound:

| Protein Target | PDB ID | Docking Software | Binding Energy (kcal/mol) | Potential Therapeutic Application | Reference |

|---|---|---|---|---|---|

| Human Papillomavirus (HPV) 16 E6 Oncoprotein | 1VZN | Argus Lab | -12.0691 | Cervical Cancer | nih.govresearchgate.net |

| Human Estrogen Receptor | 2IOK | Not Specified | Not Specified | Breast Cancer | nih.gov |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool used in drug discovery to correlate the chemical structure of compounds with their biological activity. A QSAR model is a mathematical equation that quantitatively describes the relationship between the structural or physicochemical properties of a series of compounds and their potency.

While specific QSAR models for this compound have not been detailed in the available literature, the broader class of labdane (B1241275) diterpenes, to which this compound belongs, has been the subject of such investigations. For instance, QSAR studies have been performed on labdane diterpenoids to understand their anti-inflammatory activities. nih.gov These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds and then using statistical methods to build a predictive model. The insights gained from such models can guide the rational design of new, more potent analogs.

Although a dedicated QSAR model for this compound is not yet available, the principles of QSAR could be applied to a series of this compound derivatives to identify the key structural features that govern its biological activities. This would involve synthesizing a library of analogs with systematic variations in their chemical structure and then correlating these changes with their measured biological effects.

Experimental Validation of SAR Hypotheses

The hypotheses generated from computational studies, such as molecular docking and QSAR, require experimental validation to confirm their predictive accuracy and to further refine the understanding of the structure-activity relationships. This validation process typically involves the chemical synthesis of designed analogs and their subsequent biological evaluation.

At present, there is a notable lack of publicly available research detailing the synthesis of this compound derivatives and the experimental validation of SAR hypotheses. While the computational results point to promising avenues for drug development, the crucial step of synthesizing and testing modified this compound structures has not been reported.

However, research on other closely related labdane diterpenoids demonstrates the feasibility and importance of this approach. For example, a study on hispanolone (B98741), another labdane diterpenoid isolated from Ballota species, involved the synthesis of a series of dehydrohispanolone derivatives to evaluate their anti-inflammatory activities. nih.gov This type of investigation, where analogs are systematically created and tested, is essential to confirm the predictions from computational models and to build a robust SAR profile.

The experimental validation for this compound would ideally involve:

Synthesis of Analogs: Based on the insights from molecular docking studies, specific modifications to the this compound scaffold would be made. For instance, altering functional groups predicted to be crucial for binding to a target protein.

Biological Testing: The synthesized analogs would then be subjected to a battery of in vitro and/or in vivo assays to determine their biological activity.

SAR Refinement: The results from the biological testing would be used to refine the initial SAR hypotheses and guide the design of the next generation of compounds with improved potency and selectivity.

The absence of such studies for this compound highlights a significant gap in the current understanding of its medicinal chemistry and represents a critical area for future research.

Advanced Analytical Techniques for Ballotinone Quantification and Profiling

High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying chemical compounds. wikipedia.orgopenaccessjournals.com The method involves injecting a liquid sample into a mobile phase stream that is pumped at high pressure through a column packed with a stationary phase. advancechemjournal.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases, causing each component to elute from the column at a different time, known as the retention time. advancechemjournal.com

For a compound like Ballotinone, which is a moderately polar labdane (B1241275) diterpenoid, reversed-phase HPLC (RP-HPLC) is the most common approach. advancechemjournal.com In this mode, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). advancechemjournal.com

The development of a robust HPLC method for this compound quantification involves several key steps:

Column Selection: A C18 column is typically chosen for its versatility in separating a wide range of compounds of moderate polarity.

Mobile Phase Optimization: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of this compound from other compounds in a plant extract.

Detection: A UV-Vis detector is commonly used, as the carbonyl group within the this compound structure allows for ultraviolet absorption. The wavelength for detection would be optimized to maximize sensitivity.

Method Validation: The method must be validated to ensure its reliability. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Below is a table summarizing typical parameters for a validated HPLC method for this compound analysis.

| Parameter | Specification |

|---|---|

| Instrumentation | HPLC System with UV-Vis Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~230 nm |

| Linearity Range | e.g., 1-100 µg/mL (r² > 0.999) |

| Limit of Detection (LOD) | e.g., 0.2 µg/mL |

| Limit of Quantification (LOQ) | e.g., 0.7 µg/mL |

Thin-Layer Chromatography (TLC) with Densitometric Analysis

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for separating non-volatile mixtures. ualberta.ca It involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel, coated onto a flat carrier such as a glass or aluminum plate. sigmaaldrich.com The sample is applied to the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it moves the sample components at different rates, leading to separation. ualberta.ca

For quantitative analysis, TLC is coupled with densitometry. After separation, the plate is scanned with a densitometer, which measures the absorbance or fluorescence of the separated spots at a specific wavelength. nih.gov This allows for the quantification of the compound based on the intensity of the spot.

A validated TLC-densitometry method for this compound would involve:

Stationary Phase: Silica gel 60 F254 plates are commonly used for separating moderately polar compounds. nih.gov

Mobile Phase Selection: A mixture of solvents, such as chloroform (B151607) and methanol, is optimized to achieve a clear separation and an ideal retardation factor (Rf) for this compound, typically between 0.3 and 0.6. researchgate.netmdpi.com

Densitometric Scanning: The plate is scanned at the wavelength of maximum absorbance for this compound to create a chromatogram.

Validation: The method's performance is confirmed through validation, assessing parameters like linearity, precision, and accuracy. researchgate.net

The table below presents an example of a validated TLC-densitometry method for quantifying a phytochemical like this compound.

| Parameter | Specification |

|---|---|

| Stationary Phase | TLC plates, silica gel 60 F254 |

| Mobile Phase | Chloroform:Methanol (e.g., 9:1, v/v) |

| Retardation Factor (Rf) | ~0.55 ± 0.05 |

| Scanning Wavelength | ~230 nm (in absorbance mode) |

| Linearity Range | e.g., 100-800 ng/spot (r² > 0.99) |

| Accuracy (Recovery %) | 98.5% - 101.5% |

| Precision (RSD %) | < 2% |

Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS, GC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection technique to provide more comprehensive analytical results than either technique could alone. chromatographytoday.comajpaonline.com For the analysis of complex natural product extracts containing this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are exceptionally powerful tools. longdom.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. longdom.org As the separated compounds elute from the LC column, they are introduced into the mass spectrometer. The MS ionizes the molecules and then separates and detects the ions based on their mass-to-charge (m/z) ratio. researchgate.net This allows for the unambiguous identification of this compound by providing its molecular weight. Furthermore, tandem MS (MS/MS) can be used to fragment the molecule, providing structural information that helps differentiate it from other isomers or related diterpenoids like 3beta-hydroxythis compound or ballonigrin (B1629250). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle but is used for the analysis of volatile and semi-volatile compounds. longdom.org The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. ajpaonline.com While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for profiling the volatile components of the Ballota species from which this compound is extracted, such as the compounds found in their essential oils. researchgate.net

The following table summarizes the primary applications and advantages of these hyphenated techniques in the context of this compound analysis.

| Technique | Primary Application for this compound Analysis | Key Advantages |

|---|---|---|

| LC-MS | Definitive identification and quantification of this compound in complex mixtures (e.g., plant extracts). | High specificity and sensitivity; provides molecular weight information; allows for structural elucidation (with MS/MS); suitable for non-volatile compounds. longdom.orgresearchgate.net |

| GC-MS | Analysis of volatile compounds in the source plant material; identification of potential marker compounds. | Excellent for separating volatile and semi-volatile compounds; high-resolution separation; extensive compound libraries for identification. ajpaonline.comlongdom.org |

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Enzymes Specific to Ballotinone

The biosynthesis of complex natural products like diterpenoids involves multi-step enzymatic cascades. plos.org In bacteria and plants, the genes encoding these enzymes are often organized in biosynthetic gene clusters. rsc.orgnih.gov The discovery and characterization of the specific enzymes responsible for producing a target molecule are fundamental for several reasons. It provides profound insight into how nature constructs molecular complexity and enables the use of these enzymes as biocatalysts. biorxiv.orgnih.gov

For many plant natural products, including terpenoids, the pathway begins with cyclization reactions catalyzed by cyclases, followed by a series of oxidative modifications often carried out by cytochrome P450 monooxygenases (P450s). plos.org A systematic comparison of enzyme homologues from different species can reveal significant differences in productivity and product specificity, which is crucial for optimizing production. plos.org For instance, studies on the biosynthesis of the triterpenoid (B12794562) oleanolic acid demonstrated that different β-amyrin synthase and CYP716A P450 enzymes yielded significant variations in product titers. plos.org

Currently, the specific enzymes that catalyze the biosynthesis of this compound from its universal precursor, geranylgeranyl pyrophosphate, have not been identified. Future research should focus on:

Genome Mining and Transcriptomics: Sequencing the genome and analyzing the transcriptome of Ballota species, such as Ballota nigra, could identify candidate genes for diterpene synthases and P450s involved in the pathway. researchgate.netherbapolonica.pl

Heterologous Expression and in vitro Reconstitution: Candidate enzymes can be expressed in microbial hosts (e.g., Saccharomyces cerevisiae or E. coli) to test their function and reconstruct the biosynthetic pathway in vitro. rsc.orgbiorxiv.org

Enzyme Engineering: Once identified, the biosynthetic enzymes could be engineered to improve their efficiency or alter their substrate specificity, potentially leading to the generation of novel this compound analogs. biorxiv.org

Elucidating the complete biosynthetic pathway is a critical step towards the sustainable and scalable production of this compound through metabolic engineering. nih.govbiorxiv.org

Development of Chemoenzymatic or Biomimetic Synthetic Strategies for this compound and its Analogs

While total chemical synthesis of complex natural products has achieved remarkable milestones, these routes can be long, low-yielding, and environmentally taxing. engineering.org.cn Chemoenzymatic and biomimetic syntheses offer powerful and efficient alternatives.

Biomimetic synthesis aims to emulate nature's biosynthetic pathways, often involving cascade reactions that can rapidly build molecular complexity from simpler precursors. engineering.org.cnnih.gov This approach can provide insights into how molecules are formed in nature and lead to the discovery of new reactions. nih.gov For example, the biomimetic synthesis of balsaminone A was achieved via an oxidative dimerization that mimics a key step in its proposed biosynthesis. beilstein-journals.org Similarly, the synthesis of other phloroglucinol (B13840) meroterpenoids has been achieved by mimicking biosynthetic routes, such as the Alder-ene reaction or Michael additions. nih.gov

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of biocatalysts (enzymes). beilstein-journals.orgmdpi.com This strategy is increasingly used for the synthesis of active pharmaceutical ingredients (APIs) and other high-value compounds. mdpi.comnih.gov Enzymes can be used to perform challenging steps, such as stereoselective oxidations or macrocyclizations, that are difficult to achieve with traditional chemistry. beilstein-journals.orgchemrxiv.org For instance, thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways have been successfully used for the late-stage macrocyclization of synthetic precursors. beilstein-journals.org

For this compound, future research should explore:

Biomimetic Cascades: Designing a synthesis based on a hypothesized biosynthetic pathway, likely involving a labdane (B1241275) cyclization followed by stereospecific oxidations.

Integrated Chemoenzymatic Routes: Using chemical methods to construct a core scaffold and employing isolated or engineered enzymes (once discovered, as per section 8.1) to perform specific, regio- and stereoselective transformations to yield this compound or novel analogs. beilstein-journals.orgescholarship.org

Developing these advanced synthetic strategies is essential for producing sufficient quantities of this compound for extensive biological testing and for creating a library of analogs to explore structure-activity relationships.

Deeper Mechanistic Insights into this compound's Molecular and Cellular Interactions

Preliminary computational studies have provided initial hypotheses about the molecular targets of this compound. In silico molecular docking simulations have suggested that this compound may act as an inhibitor of the Human Papillomavirus (HPV) E6 oncoprotein, which is critical for the development of cervical cancer. rjptonline.orgresearchgate.net These studies predict that this compound interacts with key amino acid residues in the active site of the E6 protein, potentially disrupting its interaction with the tumor suppressor protein p53. rjptonline.org

| Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| HPV 16 E6 Protein | -12.0691 | Leu 45, Glu 120 | Hydrogen Bonds |

| Human Estrogen Receptor | Not Specified | Not Specified | High Binding Affinity Predicted |

While these computational findings are promising, they require experimental validation. rjptonline.org Future research must focus on gaining deeper, empirically-supported mechanistic insights. opentargets.orgnih.gov This involves:

Biophysical Binding Assays: Using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to confirm a direct physical interaction between this compound and its predicted targets and to quantify binding affinity.

Structural Biology: Solving the co-crystal structure of this compound bound to its target protein(s) via X-ray crystallography or Cryo-EM to visualize the precise molecular interactions at the atomic level. biorxiv.org

Cell-Based Assays: Conducting functional assays in relevant cancer cell lines to confirm that this compound can inhibit the cellular functions of its target, such as the degradation of p53 by HPV E6. rjptonline.org

Proteomics and Chemical Biology: Utilizing chemical probes based on the this compound scaffold to identify its full range of cellular targets (target deconvolution) and understand its off-target effects. nih.gov

A thorough understanding of how this compound interacts with cellular components is fundamental for its development as a potential therapeutic agent and for predicting its biological effects. nih.govcambridgemedchemconsulting.comebi.ac.uk

Development of Advanced Analytical Standards for Research Applications

Progress in all areas of this compound research—from biosynthetic pathway elucidation to pharmacological studies—is critically dependent on the availability of high-quality analytical standards. simsonpharma.commallinckrodt.com Certified Reference Materials (CRMs) and other analytical standards are essential for ensuring the accuracy, purity, reproducibility, and comparability of experimental results across different laboratories. simsonpharma.comsigmaaldrich.com

The development of analytical standards involves several key stages, including sourcing or synthesis of the material, purification, rigorous quality checks, and characterization to establish purity and identity. simsonpharma.comshimadzu.eu These standards are used for:

Assays: To accurately determine the concentration and potency of this compound in extracts or synthetic batches. simsonpharma.com

Impurity Profiling: To identify and quantify process-related impurities or degradation products. simsonpharma.com

Method Validation: To qualify the performance of analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). herbapolonica.plsimsonpharma.com

Currently, there is a lack of commercially available, certified analytical standards for this compound. This gap hinders research efforts. Therefore, a crucial future direction is the establishment of a reliable source for such standards. This would involve:

Isolation and Purification: Developing robust protocols for isolating this compound in high purity (>95%) from natural sources. lgcstandards.com

Chemical Synthesis: Alternatively, using a validated synthetic route (as per section 8.2) to produce the compound.

Comprehensive Characterization: Using a suite of analytical techniques (NMR, MS, HPLC, etc.) to unequivocally confirm the structure and establish the purity of the standard. shimadzu.eu

Certification: For the highest level of quality assurance, producing standards under an ISO 17034 scope, which provides traceability to primary standards from pharmacopeias like USP or EP. sigmaaldrich.com

The availability of these advanced analytical standards will provide the foundational tools necessary to support robust and reliable scientific investigation into the properties and potential of this compound. mallinckrodt.comshimadzu.eu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.